![molecular formula C9H11N3 B1322616 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine CAS No. 933736-82-4](/img/structure/B1322616.png)
1H-Pyrrolo[2,3-c]pyridine-3-ethanamine
Overview
Description
1H-Pyrrolo[2,3-c]pyridine-3-ethanamine is a heterocyclic compound . It is a unique chemical with the molecular formula C9H11N3 . It is used in the field of medicinal chemistry for the development of new therapeutic agents .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-c]pyridine derivatives has been reported in several studies . For instance, a new series of 1H-Pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine consists of a pyrrolopyridine core with an ethanamine substituent . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
1H-Pyrrolo[2,3-c]pyridine-3-ethanamine can undergo various chemical reactions. For example, it can participate in palladium-catalyzed tandem reactions .Scientific Research Applications
DNA Binding and Nuclease Activity
1H-Pyrrolo[2,3-c]pyridine-3-ethanamine derivatives have shown potential in DNA binding and nuclease activities. A study by Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including derivatives of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine, demonstrating DNA binding properties and minor structural changes in calf thymus DNA. These complexes also exhibited low toxicity for different cancer cell lines, suggesting their potential in therapeutic applications (Kumar et al., 2012).
Chemical Synthesis and Reactivity
Herbert and Wibberley (1969) explored various synthetic routes for 1H-Pyrrolo[2,3-b]pyridines, including derivatives of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine. This study provided insights into the reactivity of these compounds, including their behavior in nitration, bromination, and other reactions (Herbert & Wibberley, 1969).
Catalysis and Organic Synthesis
Yang et al. (2015) conducted a study on the base-promoted transannulation of heterocyclic enamines, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research offered a new method for synthesizing structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity (Yang et al., 2015).
Structural Analysis and Material Science
Chiaroni et al. (1994) reported on the synthesis and structural characterization of a compound derived from 1H-Pyrrolo[2,3-c]pyridine. The study highlighted its molecular structure and potential applications in material science, particularly in the formation of novel molecular structures (Chiaroni et al., 1994).
Photoinduced Tautomerization
Kyrychenko et al. (1999) explored the role of ground state structure in photoinduced tautomerization in bifunctional proton donor−acceptor molecules, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research contributes to understanding the photochemical properties of these compounds, which can be relevant in the development of light-responsive materials (Kyrychenko et al., 1999).
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . They are also implicated in a number of pathological conditions, making them attractive targets for therapeutic intervention .
Mode of Action
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine interacts with FGFRs by inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby blocking the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine affects several key biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate a variety of cellular processes, including cell proliferation, migration, and survival .
Pharmacokinetics
For instance, its molecular weight (161.21 Da ) is within the range generally considered optimal for oral bioavailability.
Result of Action
The inhibition of FGFRs by 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine can lead to a variety of cellular effects. For example, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
properties
IUPAC Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWRBWIQJKHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627399 | |
Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |
CAS RN |
933736-82-4 | |
Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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